N'4-[2-(trifluoromethyl)phenyl]-2,6-dichloropyridine-4-carbohydrazide
Overview
Description
N’4-[2-(trifluoromethyl)phenyl]-2,6-dichloropyridine-4-carbohydrazide is a chemical compound that features a trifluoromethyl group, a dichloropyridine ring, and a carbohydrazide moiety
Mechanism of Action
Target of Action
The primary target of N’4-[2-(trifluoromethyl)phenyl]-2,6-dichloropyridine-4-carbohydrazide is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.
Mode of Action
N’4-[2-(trifluoromethyl)phenyl]-2,6-dichloropyridine-4-carbohydrazide acts as an inhibitor of SDH . It binds to the ubiquinone-binding region of SDH, primarily through hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, F–N, and F–H interactions . This binding inhibits the activity of SDH, disrupting energy production and leading to various downstream effects.
Biochemical Pathways
The inhibition of SDH by N’4-[2-(trifluoromethyl)phenyl]-2,6-dichloropyridine-4-carbohydrazide affects the citric acid cycle and the electron transport chain, two critical biochemical pathways involved in cellular respiration . The disruption of these pathways leads to a decrease in ATP production, affecting various cellular processes that rely on this energy source.
Result of Action
The inhibition of SDH by N’4-[2-(trifluoromethyl)phenyl]-2,6-dichloropyridine-4-carbohydrazide leads to a decrease in ATP production, which can affect various cellular processes. In particular, this compound has been shown to have antifungal activity, inhibiting the growth of phytopathogenic fungi . It also causes structural changes in mycelia and cell membranes, and increases both the intracellular reactive oxygen species level and mitochondrial membrane potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’4-[2-(trifluoromethyl)phenyl]-2,6-dichloropyridine-4-carbohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2,6-dichloropyridine with hydrazine hydrate to form the carbohydrazide derivative. This intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N’4-[2-(trifluoromethyl)phenyl]-2,6-dichloropyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The dichloropyridine ring allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the pyridine ring .
Scientific Research Applications
N’4-[2-(trifluoromethyl)phenyl]-2,6-dichloropyridine-4-carbohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide: Known for its use in cancer therapy.
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives: Studied for their antiproliferative activity against cancer cells.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
N’4-[2-(trifluoromethyl)phenyl]-2,6-dichloropyridine-4-carbohydrazide is unique due to its combination of a trifluoromethyl group and a dichloropyridine ring, which imparts distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
2,6-dichloro-N'-[2-(trifluoromethyl)phenyl]pyridine-4-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3N3O/c14-10-5-7(6-11(15)19-10)12(22)21-20-9-4-2-1-3-8(9)13(16,17)18/h1-6,20H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQGPLMWRBUTEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NNC(=O)C2=CC(=NC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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